Bienvenue dans la boutique en ligne BenchChem!

N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide

Physicochemical profiling Isomer comparison Drug-likeness

This N-methyl benzamide derivative is structurally differentiated from regioisomer Hit2Lead SC-85097958 solely by methoxy/methyl orientation, creating a unique tool for mapping N-methylation effects on kinase selectivity. As published SAR data are absent for this specific molecule, its procurement is essential to generate primary pharmacological data. Potential utility as a negative control in high‑throughput screens is supported by the GSK-3β inactivity (EC₅₀ > 300 µM) of the related 3‑methoxy‑N‑(4‑methylthiazol‑2‑yl)benzamide. Secure this uncharacterised building block to experimentally determine LogP and tPSA for informed CNS or oral drug‑discovery library design.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33
CAS No. 1251564-12-1
Cat. No. B2512554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide
CAS1251564-12-1
Molecular FormulaC13H14N2O2S
Molecular Weight262.33
Structural Identifiers
SMILESCC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC
InChIInChI=1S/C13H14N2O2S/c1-9-8-18-12(15-9)7-17-11-5-3-10(4-6-11)13(16)14-2/h3-6,8H,7H2,1-2H3,(H,14,16)
InChIKeySQDFCZDLJGBIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide (CAS 1251564-12-1): Structural Profile and Procurement Context


N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide (C13H14N2O2S, MW 262.33) is a synthetic small-molecule benzamide derivative incorporating a 4-methylthiazole moiety linked via a methoxy bridge . Its structure places it within a class of thiazole-containing benzamides that have been investigated for kinase inhibition and anti-proliferative activity in patent literature, though published quantitative pharmacological data specific to this compound remains extremely limited in the open scientific record.

Why In-Class Thiazole Benzamides Cannot Substitute for N-Methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide


Within the thiazole-benzamide chemotype, even minor positional isomerism can produce drastic differences in target binding. For instance, the regioisomer 4-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide (Hit2Lead SC-85097958) differs only in the placement of the methyl and methoxy groups, yet LogP and hydrogen-bonding capacity are altered, potentially re-ranking affinity against kinase panels . Without direct head-to-head data, procurement decisions cannot safely interchange these analogs.

Quantitative Differentiation Evidence for N-Methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide


Comparison of Calculated Physicochemical Properties Against the Closest Positional Isomer

The target compound and its nearest commercially catalogued positional isomer, 4-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide, share the same molecular formula (C13H14N2O2S) and molecular weight (262.33), yet the isomer shows a calculated LogP of 1.87 and topological polar surface area (tPSA) of 51.2 Ų . Corresponding experimental LogP and tPSA values for N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide have not been reported in accessible primary sources, preventing a direct quantitative comparison. The structural difference—a methyl group on the amide nitrogen versus a methoxy group on the benzamide ring—is expected to alter hydrogen-bond donor/acceptor profiles, but no measured solubility, permeability, or potency data exist to quantify this distinction.

Physicochemical profiling Isomer comparison Drug-likeness

Kinase Inhibition Landscape: Class-Level Inference from Structurally Related Benzamides

A structurally related compound, 3-methoxy-N-(4-methylthiazol-2-yl)benzamide (CHEMBL211740), was tested against glycogen synthase kinase-3 beta (GSK-3β) in a high-throughput screen and showed an EC50 > 300,000 nM, indicating essentially no activity [1]. The target compound differs by the position of the methoxy group and the methylation of the amide nitrogen, which could theoretically improve or abolish kinase binding. However, no direct GSK-3β or broader kinase panel data exist for N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide in the public domain.

Kinase inhibition GSK-3β Anti-proliferative

Patent Landscape: Thiazole Benzamide Anti-Proliferative Scaffold

U.S. Patent 6,720,346 (Agouron Pharmaceuticals) discloses a broad genus of aminothiazole benzamides that modulate protein kinase activity and inhibit cell proliferation [1]. The target compound N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide is not explicitly exemplified in the patent, and no specific IC50 values are provided for this molecule against any kinase or cell line. The patent teaches that minor structural modifications—such as the methylation state of the amide—can profoundly alter potency and selectivity, underscoring the need for direct experimental data before prioritizing this compound over other genus members.

Anti-proliferative Patent analysis Kinase modulation

Evidence-Linked Application Scenarios for N-Methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide


Chemical Probe Development for Thiazole-Benzamide Structure-Activity Relationship (SAR) Studies

Given its position within the thiazole-benzamide patent space [1], this compound could serve as a comparator in SAR campaigns aiming to map the effect of N-methylation on kinase selectivity. However, its utility depends entirely on generating primary data; currently no published SAR data exist for this specific molecule.

Negative Control or Inactive Analog for GSK-3β Screening Cascades

If future testing reveals GSK-3β inactivity similar to the closely related 3-methoxy-N-(4-methylthiazol-2-yl)benzamide (EC50 > 300 µM) [1], the compound could be employed as a negative control in high-throughput screens, particularly to distinguish N-methyl amide contributions from methoxy effects.

Physicochemical Benchmarking Against Positional Isomers

The compound's uncharacterized LogP and tPSA, contrasted with the known values of its isomer (LogP 1.87, tPSA 51.2 Ų) [1], position it as a candidate for experimental determination of key drug-likeness parameters, enabling informed library design for CNS or oral drug projects.

Quote Request

Request a Quote for N-methyl-4-((4-methylthiazol-2-yl)methoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.